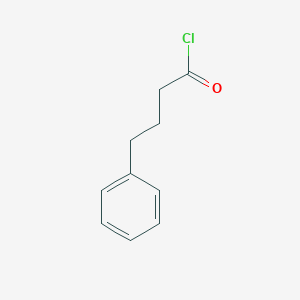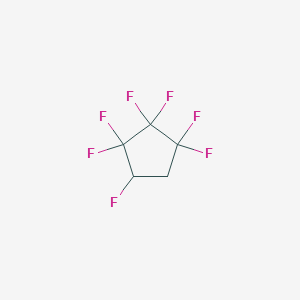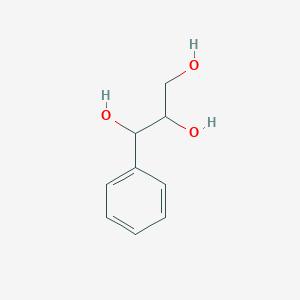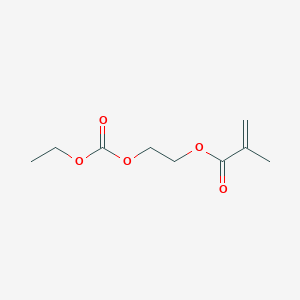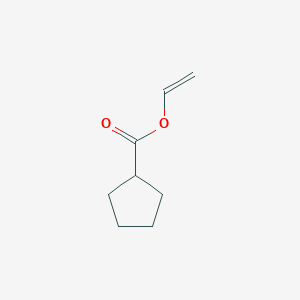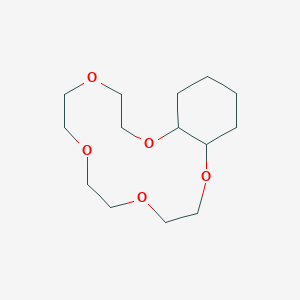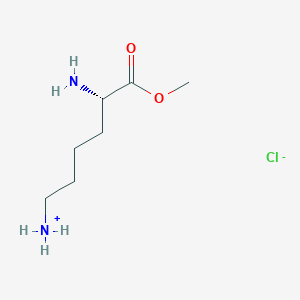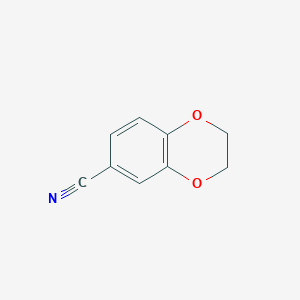![molecular formula C20H20O3 B097900 (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one CAS No. 69574-12-5](/img/structure/B97900.png)
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
作用機序
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
生化学的および生理学的効果
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
実験室実験の利点と制限
One of the main advantages of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its ability to selectively target cancer cells, without affecting normal cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. One potential direction is the optimization of its synthesis method to increase its yield and purity. Another direction is the development of new formulations of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one and its potential as a cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in humans.
合成法
The synthesis of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to form (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. This synthesis method has been optimized to yield high purity and yield of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
科学的研究の応用
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one works by inducing cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies.
特性
CAS番号 |
69574-12-5 |
|---|---|
製品名 |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
分子式 |
C20H20O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(10-16(18(12)21)20(2,3)4)11-17-14-7-5-6-8-15(14)19(22)23-17/h5-11,21H,1-4H3/b17-11+ |
InChIキー |
XUCQJSOPPDGVTA-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
その他のCAS番号 |
69574-12-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
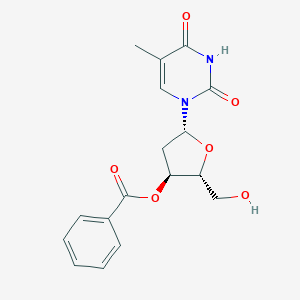
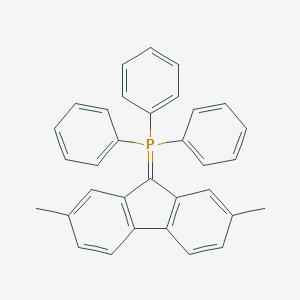
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
